molecular formula C26H21BrN2O3 B11664322 Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate

Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11664322
M. Wt: 489.4 g/mol
InChI Key: VUMODTWFTGIXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that features a quinoline core structure substituted with a bromophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is used as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions to form new carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .

Industry

In industry, PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for the tuning of electronic properties .

Mechanism of Action

The mechanism by which PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in the design of new materials and pharmaceuticals .

Properties

Molecular Formula

C26H21BrN2O3

Molecular Weight

489.4 g/mol

IUPAC Name

propyl 4-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H21BrN2O3/c1-2-14-32-26(31)17-10-12-20(13-11-17)28-25(30)22-16-24(18-6-5-7-19(27)15-18)29-23-9-4-3-8-21(22)23/h3-13,15-16H,2,14H2,1H3,(H,28,30)

InChI Key

VUMODTWFTGIXFT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.